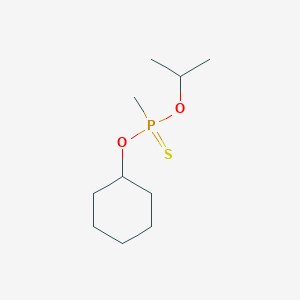
O-Cyclohexyl O-propan-2-yl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Cyclohexyl O-propan-2-yl methylphosphonothioate is a chemical compound belonging to the organophosphorus class. It is known for its high toxicity and is often associated with nerve agents used in chemical warfare. This compound is a thiophosphonate, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl O-propan-2-yl methylphosphonothioate typically involves the reaction of cyclohexanol, isopropyl alcohol, and methylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the correct formation of the desired product. The process involves the following steps:
Formation of Intermediate: Cyclohexanol reacts with methylphosphonothioic dichloride to form an intermediate compound.
Substitution Reaction: The intermediate compound then reacts with isopropyl alcohol in the presence of a base, such as pyridine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Safety measures are strictly enforced due to the toxic nature of the compound.
Chemical Reactions Analysis
Types of Reactions
O-Cyclohexyl O-propan-2-yl methylphosphonothioate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of less toxic products.
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: Produces cyclohexanol, isopropyl alcohol, and methylphosphonic acid.
Oxidation: Forms sulfoxides and sulfones.
Substitution: Produces various substituted phosphonothioates depending on the nucleophile used.
Scientific Research Applications
O-Cyclohexyl O-propan-2-yl methylphosphonothioate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Investigated for its effects on biological systems, particularly its interaction with enzymes.
Medicine: Studied for its potential use in developing antidotes for nerve agent poisoning.
Industry: Used in the synthesis of other organophosphorus compounds and as a reference material in analytical chemistry.
Mechanism of Action
The primary mechanism of action of O-Cyclohexyl O-propan-2-yl methylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and subsequent toxic effects. The molecular target is the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive.
Comparison with Similar Compounds
O-Cyclohexyl O-propan-2-yl methylphosphonothioate is similar to other organophosphorus nerve agents such as:
VX: S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate
Sarin: Isopropyl methylphosphonofluoridate
Soman: Pinacolyl methylphosphonofluoridate
Uniqueness
What sets this compound apart from these compounds is its specific structural configuration, which influences its reactivity and toxicity. The presence of the cyclohexyl group and the isopropyl group provides unique steric and electronic properties that affect its interaction with biological targets.
List of Similar Compounds
- VX
- Sarin
- Soman
- Cyclosarin
Properties
CAS No. |
62507-66-8 |
|---|---|
Molecular Formula |
C10H21O2PS |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
cyclohexyloxy-methyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H21O2PS/c1-9(2)11-13(3,14)12-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
FZMHKWKYOSNUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(C)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















